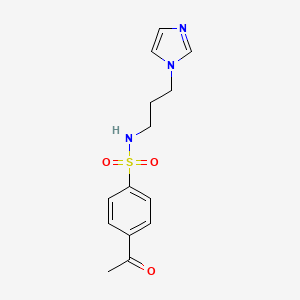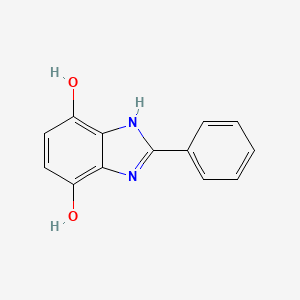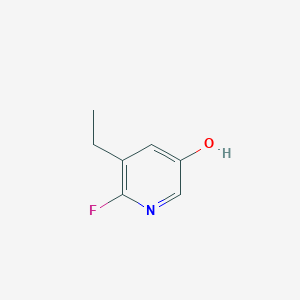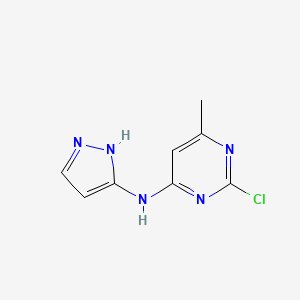![molecular formula C26H24N2O4 B8364231 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid CAS No. 354813-12-0](/img/structure/B8364231.png)
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid
Overview
Description
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a piperazine ring, which is further modified with a fluorenylmethyloxycarbonyl (FMOC) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid typically involves the following steps:
Formation of FMOC-piperazine: The piperazine ring is reacted with FMOC chloride in the presence of a base such as triethylamine to form FMOC-piperazine.
Coupling with Benzoic Acid: The FMOC-piperazine is then coupled with a benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The FMOC group can be removed under basic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Piperidine in DMF (dimethylformamide) for FMOC removal.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation of the benzoic acid moiety.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the benzoic acid moiety.
Major Products
Substitution: Deprotected piperazine derivatives.
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The FMOC group can protect the piperazine ring during synthesis, allowing for selective reactions at other sites.
Comparison with Similar Compounds
Similar Compounds
4-(4-Boc-piperazin-1-yl)-benzoic acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of FMOC.
4-(4-Acetyl-piperazin-1-yl)-benzoic acid: Features an acetyl group on the piperazine ring.
4-(4-Methyl-piperazin-1-yl)-benzoic acid: Contains a methyl group on the piperazine ring.
Uniqueness
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid is unique due to the presence of the FMOC group, which provides specific reactivity and protection during synthetic procedures. This makes it particularly useful in multi-step organic synthesis and in the development of complex molecules.
Properties
CAS No. |
354813-12-0 |
|---|---|
Molecular Formula |
C26H24N2O4 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C26H24N2O4/c29-25(30)18-9-11-19(12-10-18)27-13-15-28(16-14-27)26(31)32-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,29,30) |
InChI Key |
IRJFJNBEBOFKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one](/img/structure/B8364154.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]morpholine](/img/structure/B8364170.png)
![ethyl-5-[(2-oxocyclohexyl)oxy]-1H-pyrazole-3-carboxylate](/img/structure/B8364178.png)
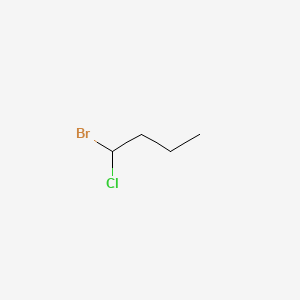
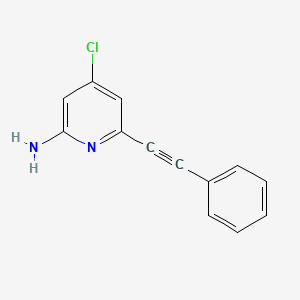
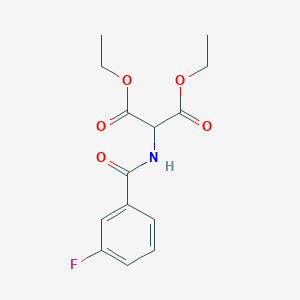
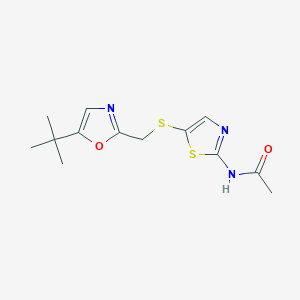
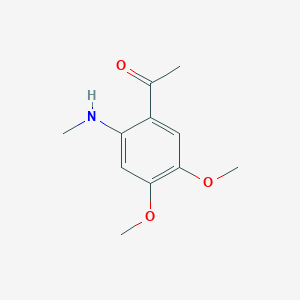
![4-(Chloromethyl)-1,2-bis{[2-(methyloxy)ethyl]oxy}benzene](/img/structure/B8364228.png)

